molecular formula C22H29FO4 B193727 Doxibetasol CAS No. 1879-77-2

Doxibetasol

Cat. No.: B193727
CAS No.: 1879-77-2
M. Wt: 376.5 g/mol
InChI Key: IKGBPSZWCRRUQS-DTAAKRQUSA-N
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Scientific Research Applications

Doxibetasol has a wide range of applications in scientific research:

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Doxibetasol plays a significant role in biochemical reactions due to its glucocorticoid nature. It interacts with various enzymes, proteins, and other biomolecules. Specifically, this compound binds to glucocorticoid receptors, which are a type of nuclear receptor. Upon binding, it forms a receptor-ligand complex that translocates to the nucleus and binds to glucocorticoid response elements (GREs) in the DNA. This interaction modulates the transcription of specific genes involved in inflammatory and immune responses .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, this compound suppresses the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. It also affects the expression of genes involved in cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to glucocorticoid receptors in the cytoplasm. This binding leads to the formation of a receptor-ligand complex that translocates to the nucleus. In the nucleus, the complex binds to glucocorticoid response elements (GREs) in the DNA, modulating the transcription of target genes. This results in the inhibition of pro-inflammatory gene expression and the activation of anti-inflammatory genes. Additionally, this compound can inhibit the activity of transcription factors such as NF-κB and AP-1, which are involved in the inflammatory response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its efficacy may decrease over time due to degradation. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits anti-inflammatory and immunosuppressive effects without significant toxicity. At high doses, this compound can cause adverse effects such as immunosuppression, increased susceptibility to infections, and potential toxicity to various organs. Threshold effects have been observed, where the beneficial effects plateau and adverse effects become more pronounced at higher doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to glucocorticoid metabolism. It interacts with enzymes such as cytochrome P450 enzymes, which are involved in its metabolism and clearance from the body. This compound can also affect metabolic flux and metabolite levels by modulating the expression of genes involved in metabolic processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various transporters and binding proteins. It can interact with transporters such as the ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters, which facilitate its movement across cell membranes. The distribution of this compound within tissues is influenced by its binding to plasma proteins and its affinity for specific tissues .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus. Upon entering the cell, this compound binds to glucocorticoid receptors in the cytoplasm. The receptor-ligand complex then translocates to the nucleus, where it exerts its effects on gene expression. The localization of this compound to specific subcellular compartments is influenced by targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of doxibetasol involves multiple steps, starting from the basic steroid structure. The key steps include fluorination, hydroxylation, and acetylation. The reaction conditions typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired stereochemistry and functional group placement .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the required quality and yield. The production is carried out in specialized facilities equipped with reactors, distillation units, and quality control laboratories to ensure compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Doxibetasol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated, fluorinated, and acetylated derivatives of the parent compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Doxibetasol is unique due to its specific fluorination and hydroxylation pattern, which enhances its potency and reduces its side effects compared to other glucocorticoids. Its structural modifications provide a balance between efficacy and safety, making it a valuable compound in both research and clinical settings .

Properties

IUPAC Name

(8S,9R,10S,11S,13S,14S,16S,17R)-17-acetyl-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FO4/c1-12-9-17-16-6-5-14-10-15(25)7-8-19(14,3)21(16,23)18(26)11-20(17,4)22(12,27)13(2)24/h7-8,10,12,16-18,26-27H,5-6,9,11H2,1-4H3/t12-,16-,17-,18-,19-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGBPSZWCRRUQS-DTAAKRQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)C)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401043190
Record name Doxibetasol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1879-77-2
Record name Doxibetasol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1879-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doxibetasol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001879772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doxibetasol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Doxibetasol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.942
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DOXIBETASOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JS043FG0D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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